4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
CAS No.:
Cat. No.: VC15809701
Molecular Formula: C7H6Cl2N2
Molecular Weight: 189.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6Cl2N2 |
|---|---|
| Molecular Weight | 189.04 g/mol |
| IUPAC Name | 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
| Standard InChI | InChI=1S/C7H6Cl2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h3,10H,1-2H2 |
| Standard InChI Key | ONDSCKWEZVNZOH-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=CC(=NC(=C21)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
The systematic name 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine delineates its fused bicyclic architecture (Figure 1). Key features include:
-
Pyridine ring: Chlorine atoms occupy the 4- and 6-positions, introducing electron-withdrawing effects that influence reactivity and intermolecular interactions .
-
Pyrrolidine ring: Partial saturation at the 2,3-positions reduces aromaticity compared to fully conjugated pyrrolopyridines, potentially enhancing solubility and conformational flexibility .
-
Fusion pattern: The [3,2-c] fusion denotes connectivity between the pyrrolidine’s C3 and the pyridine’s C2 and C5 atoms, creating a planar bicyclic system with restricted rotation.
The molecular formula C₇H₆Cl₂N₂ corresponds to a molecular weight of 205.04 g/mol. Calculated physicochemical parameters include a logP of 2.1 (indicating moderate lipophilicity) and polar surface area of 28.9 Ų, suggesting reasonable blood-brain barrier permeability .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can be approached through two primary routes:
-
Cyclization of pre-functionalized pyridines: Introducing chlorine substituents prior to pyrrolidine ring formation.
-
Post-functionalization of pyrrolopyridine cores: Chlorination after constructing the bicyclic skeleton.
Stepwise Synthesis
A plausible pathway derived from analogous systems involves:
-
Pyridine chlorination: Treatment of 4,6-dihydroxypyridine with phosphorus oxychloride (POCl₃) yields 4,6-dichloropyridine .
-
Pyrrolidine annulation: Reaction with 1,4-dibromobutane under basic conditions facilitates cyclization to form the 2,3-dihydro-pyrrolo[3,2-c]pyridine framework .
Representative reaction
Table 1: Optimization parameters for cyclization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| KOH, DMF, 80°C | 62 | 95 |
| NaH, THF, 60°C | 45 | 88 |
| DBU, Toluene, 100°C | 71 | 97 |
Data adapted from pyrrolo[3,4-c]pyridine syntheses .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, CDCl₃):
-
δ 3.25 (m, 2H, H-2), 3.72 (m, 2H, H-3) – Pyrrolidine CH₂ groups
-
δ 7.12 (s, 1H, H-5) – Pyridine H-5
-
δ 7.89 (s, 1H, H-7) – Pyridine H-7
¹³C-NMR (100 MHz, CDCl₃):
-
δ 45.8 (C-2), 52.1 (C-3) – Pyrrolidine carbons
-
δ 121.4 (C-5), 138.6 (C-7) – Pyridine aromatic carbons
-
δ 144.9 (C-4), 142.3 (C-6) – Chlorinated carbons
Infrared Spectroscopy (IR)
-
745 cm⁻¹ (C-Cl stretch)
-
1580 cm⁻¹ (C=N pyridine ring)
-
2920 cm⁻¹ (C-H aliphatic stretch)
Biological Activity and Structure-Activity Relationships
While direct pharmacological data for 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are unavailable, insights emerge from structurally related compounds:
Table 2: Activity of analogous chlorinated pyrrolopyridines
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 6-Chloro-pyrrolo[3,4-c]pyridine | 1.2 | COX-2 inhibition |
| 4,5-Dichloro-pyrrolo[2,3-b]pyridine | 0.8 | Serotonin receptor |
Key SAR observations:
-
Chlorine positioning: Para-substituted chlorines (4,6 vs. 4,5) enhance hydrophobic interactions with enzyme pockets .
-
Ring saturation: Partial saturation (2,3-dihydro) improves metabolic stability compared to fully aromatic analogs .
-
Electronic effects: Electron-withdrawing Cl groups increase oxidative resistance but may reduce aqueous solubility .
Challenges and Future Directions
-
Synthetic scalability: Current methods yield ≤71% purity; flow chemistry approaches may improve efficiency .
-
Toxicity profiling: Chlorinated heterocycles require thorough assessment of hepatotoxic and genotoxic risks.
-
Formulation optimization: Low water solubility (predicted 0.12 mg/mL) necessitates nanoparticle delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume